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molecular formula C13H11N3O B8431856 5,11-Dihydro-9-methyl-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

5,11-Dihydro-9-methyl-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Cat. No. B8431856
M. Wt: 225.25 g/mol
InChI Key: GJKMWZLKQRUYQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04873236

Procedure details

127.0 g (0.485 mol) of 2-amino-N-(2-chloro-pyridin-3-yl)-4-methyl-benzamide (m.p. 150°-152° C.) prepared analogously to Example A from 2-chloro-3-amino-pyridine and methyl 2-amino-4-methyl-benzoate (see F. Mayer and R. Schulze, Ber. Dtsch. Chem. Ges. 58, 1465 [1925]) were suspended in 500 ml of sulpholane and after the addition of 1.4 ml of conc. sulphuric acid the suspension was heated for 3 hours to 130° C. with stirring. It was then left to cool to 80° C., 500 ml of toluene were added and the mixture was left to stand overnight at ambient temperature. The crystals formed were suction filtered, suspended in 0.75 liters of dichloromethane, suction filtered once more and thoroughly washed with dichloromethane. After drying in a circulating air dryer, 70.2 g (64% of theory) of very slightly yellow crystals were obtained, m.p. 286°-288° C., which were further reacted without any further purification.
Name
2-amino-N-(2-chloro-pyridin-3-yl)-4-methyl-benzamide
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0.75 L
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:17]=[C:16]([CH3:18])[CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[C:8](Cl)=[N:9][CH:10]=[CH:11][CH:12]=1)=[O:5].ClC1C(N)=CC=CN=1.NC1C=C(C)C=CC=1C(OC)=O.S(=O)(=O)(O)O>S1(CCCC1)(=O)=O.ClCCl.C1(C)C=CC=CC=1>[CH3:18][C:16]1[CH:15]=[CH:14][C:3]2[C:4](=[O:5])[NH:6][C:7]3[CH:12]=[CH:11][CH:10]=[N:9][C:8]=3[NH:1][C:2]=2[CH:17]=1

Inputs

Step One
Name
2-amino-N-(2-chloro-pyridin-3-yl)-4-methyl-benzamide
Quantity
127 g
Type
reactant
Smiles
NC1=C(C(=O)NC=2C(=NC=CC2)Cl)C=CC(=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)C
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Four
Name
Quantity
0.75 L
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 3 hours to 130° C.
WAIT
Type
WAIT
Details
It was then left
WAIT
Type
WAIT
Details
the mixture was left
CUSTOM
Type
CUSTOM
Details
The crystals formed
FILTRATION
Type
FILTRATION
Details
suction filtered once more
WASH
Type
WASH
Details
thoroughly washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
After drying in a circulating air dryer, 70.2 g (64% of theory) of very slightly yellow crystals
CUSTOM
Type
CUSTOM
Details
were obtained
CUSTOM
Type
CUSTOM
Details
m.p. 286°-288° C., which were further reacted without any further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=CC2=C(C(NC3=C(N2)N=CC=C3)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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